molecular formula C14H16N2O B7582260 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol

3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol

Cat. No. B7582260
M. Wt: 228.29 g/mol
InChI Key: BBBMPMVLXJDUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol, also known as MQACB, is a novel chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it a valuable tool for studying various biological processes.

Scientific Research Applications

3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol has been found to have numerous scientific research applications. It has been used as a fluorescent probe to study the interaction of proteins with lipid membranes. 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol has also been used to study the activity of various enzymes, including phospholipases and proteases. Additionally, 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol has been used to study the role of calcium ions in cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol is not yet fully understood. However, it is believed to function as a calcium ion sensor, binding to calcium ions and undergoing a conformational change that allows it to interact with other molecules. 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol has been found to bind to a variety of proteins, including calmodulin and annexin A2, which are involved in calcium signaling pathways.
Biochemical and Physiological Effects:
3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response. 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol has also been found to inhibit the activity of proteases, which are involved in the breakdown of proteins. Additionally, 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol has been found to modulate the activity of various ion channels, including voltage-gated calcium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol in lab experiments is its unique properties as a calcium ion sensor. This allows researchers to study the role of calcium ions in various biological processes. Additionally, 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol is a fluorescent probe, which allows for easy visualization of its binding to proteins and other molecules. However, one of the limitations of using 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.

Future Directions

There are numerous future directions for research on 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol and its interactions with various proteins and other molecules. Another area of interest is the development of new applications for 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol, such as its use as a therapeutic agent for inflammatory diseases or as a diagnostic tool for calcium-related disorders.
Conclusion:
3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol is a novel chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties as a calcium ion sensor and fluorescent probe make it a valuable tool for studying various biological processes. While there are limitations to its use in lab experiments, the future directions for research on 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol are numerous, and it is likely to continue to be an important tool for scientific research in the years to come.

Synthesis Methods

3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol is synthesized through a multi-step process that involves the reaction of 2-methyl-4-quinolineamine with cyclobutanone in the presence of a catalyst. The resulting product is then subjected to various purification techniques to obtain pure 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol. The synthesis of 3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

3-[(2-methylquinolin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-6-14(16-10-7-11(17)8-10)12-4-2-3-5-13(12)15-9/h2-6,10-11,17H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBMPMVLXJDUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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